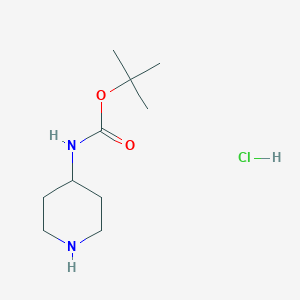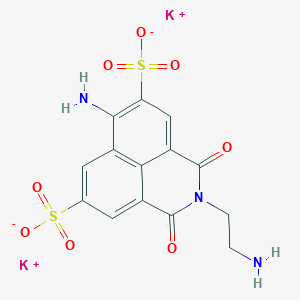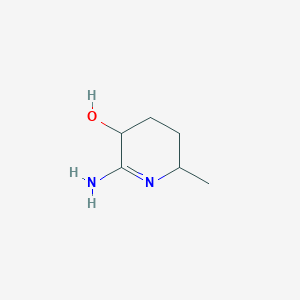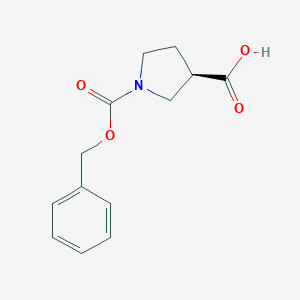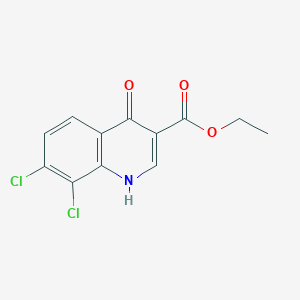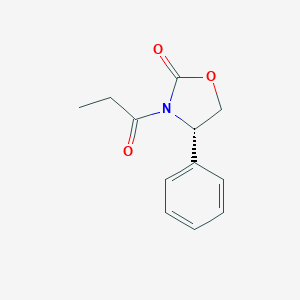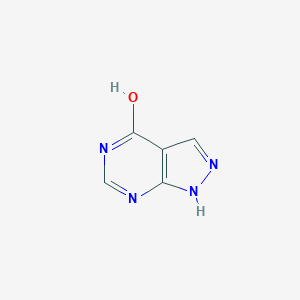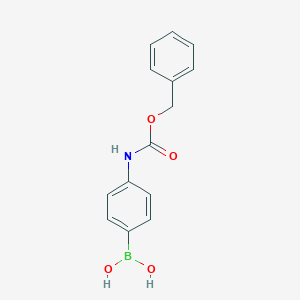
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of related boronic acid compounds often involves the use of organic phosphonic acids and esters due to their applications across medicine, agriculture, and industrial chemistry. Boronic acids serve as pivotal intermediates and building blocks in areas such as sensing, protein manipulation, therapeutics, biological labelling, and separation. The introduction of an aminophosphonic acid group to a boronic acid framework can open new avenues for application, with compounds being synthesized to explore these multifunctional capabilities (R. Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, including (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, is crucial for their reactivity and application. Studies on similar compounds have shown that the structural arrangement, especially the positioning of substituents around the boronic acid core, significantly influences their chemical properties and interactions. For instance, the crystalline structure analysis reveals how hydrogen bonding and solvent interactions can impact the overall stability and reactivity of these compounds (B. Mu et al., 2012).
Chemical Reactions and Properties
Boronic acids, including derivatives such as (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid, are known for their versatility in chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are pivotal for constructing carbon-carbon bonds, enabling the synthesis of a wide array of organic compounds. The unique reactivity of boronic acids, stemming from their ability to form reversible covalent complexes with various Lewis base donors, is a cornerstone of their utility in organic synthesis (Aastha Pareek et al., 2015).
Scientific Research Applications
-
Organic Synthesis
- Boronic acids and their esters are highly valuable building blocks in organic synthesis .
- The most important application is the Suzuki–Miyaura coupling .
- The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
- Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
-
Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- This chemistry has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
-
Diagnostic and Therapeutic Applications
- Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars .
- This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- The interaction with sialic acid as a new class of molecular targets and other PBA is a focus of related research efforts .
-
Protodeboronation
- Protodeboronation of pinacol boronic esters is a valuable process in organic synthesis .
- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Safety And Hazards
properties
IUPAC Name |
[4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQBMOJDXVNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378372 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid | |
CAS RN |
192804-36-7 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
